molecular formula C22H19FN2O2 B4067458 2-[(4-fluorobenzoyl)amino]-N-(1-phenylethyl)benzamide

2-[(4-fluorobenzoyl)amino]-N-(1-phenylethyl)benzamide

Cat. No. B4067458
M. Wt: 362.4 g/mol
InChI Key: RBPGDMDLLLJFEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-fluorobenzoyl)amino]-N-(1-phenylethyl)benzamide, also known as FLB-12, is a chemical compound that has been extensively researched for its potential applications in various fields of science. This compound is a member of the benzamide family and has been found to exhibit promising properties that make it an attractive candidate for further research.

Scientific Research Applications

Synthesis and Antitumor Properties

  • Fluorinated benzothiazoles have been synthesized and shown to possess potent cytotoxic properties in vitro, particularly against certain human breast cancer cell lines. These compounds exhibit biphasic dose-response relationships characteristic of the benzothiazole series, indicating a potential for pharmaceutical and preclinical development due to their antitumor specificity (Hutchinson et al., 2001).
  • Amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles have been evaluated, showing that these water-soluble, chemically stable prodrugs can revert to their parent amine in vivo, offering a strategy to overcome limitations posed by drug lipophilicity and showing significant antitumor activity (Bradshaw et al., 2002).

Polymer Science Applications

  • Synthesis of ortho-linked polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol has been reported, where these polyamides exhibit useful levels of thermal stability, solubility in polar solvents, and the ability to form transparent, flexible films, indicating potential applications in material science (Hsiao et al., 2000).

Chemical Synthesis and Characterization

  • The solid-phase synthesis of 3,4,5-substituted 1,5-benzodiazepin-2-ones has been explored, demonstrating an efficient method for creating compounds with potential applications in medicinal chemistry and drug discovery (Lee et al., 1999).

Organic and Medicinal Chemistry

  • Research has been conducted on the synthesis of novel N-(ferrocenylmethyl)benzene-carboxamide derivatives, showcasing their cytotoxic effects against certain breast cancer cell lines, underscoring the potential for these compounds in developing new anticancer agents (Kelly et al., 2007).

properties

IUPAC Name

2-[(4-fluorobenzoyl)amino]-N-(1-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN2O2/c1-15(16-7-3-2-4-8-16)24-22(27)19-9-5-6-10-20(19)25-21(26)17-11-13-18(23)14-12-17/h2-15H,1H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBPGDMDLLLJFEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(4-fluorophenyl)carbonyl]amino}-N-(1-phenylethyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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